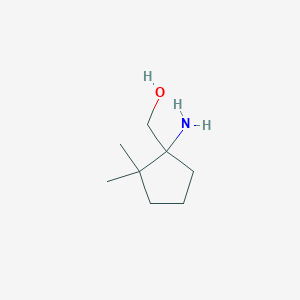![molecular formula C18H18BrClN4O2 B2903509 5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide CAS No. 1808407-82-0](/img/structure/B2903509.png)
5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is a chemical compound that is widely used in scientific research. It is a member of the pyridine family and is known for its unique properties that make it useful in various applications.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins that are involved in various biological processes. It is also believed to have an effect on cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins that are involved in various biological processes. It has also been shown to have an effect on cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide in lab experiments is its ability to selectively inhibit the activity of various enzymes and proteins. This makes it a useful tool for studying the role of various proteins and enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity to cells.
Orientations Futures
There are many potential future directions for research involving 5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide. Some of these directions include:
1. Studying the role of this compound in various disease models to identify potential therapeutic targets.
2. Developing new derivatives of this compound to improve its efficacy and reduce its toxicity.
3. Studying the effect of this compound on various cell signaling pathways to identify potential new drug targets.
4. Developing new methods for synthesizing this compound to improve its yield and reduce its cost.
5. Studying the pharmacokinetics and pharmacodynamics of this compound to better understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide involves several steps. The first step involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(4-carbamoylpiperidin-1-yl)phenyl)boronic acid to form the desired compound. The final step involves the bromination of the compound using N-bromosuccinimide.
Applications De Recherche Scientifique
5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is widely used in scientific research. It is used as a tool compound to study the role of various proteins and enzymes in various biological processes. It is also used in drug discovery research to identify potential therapeutic targets for various diseases.
Propriétés
IUPAC Name |
5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN4O2/c19-12-9-13(16(20)22-10-12)18(26)23-14-3-1-2-4-15(14)24-7-5-11(6-8-24)17(21)25/h1-4,9-11H,5-8H2,(H2,21,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUESSNOHVLYBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=CC=C2NC(=O)C3=C(N=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2903426.png)
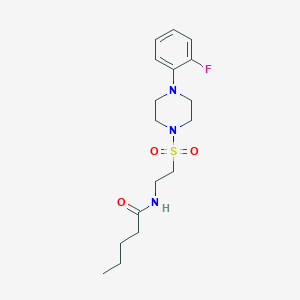
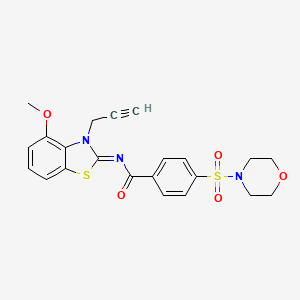
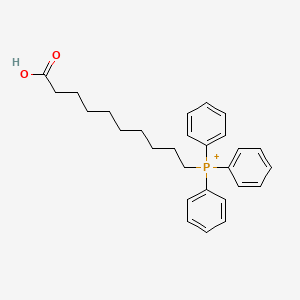
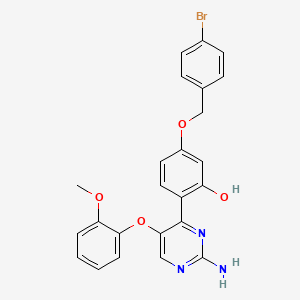
![Methyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2903433.png)
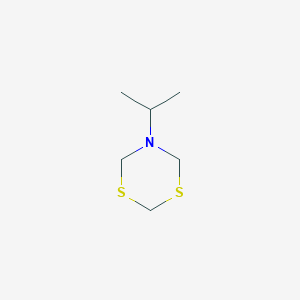


![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2903441.png)
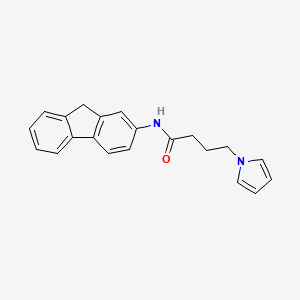
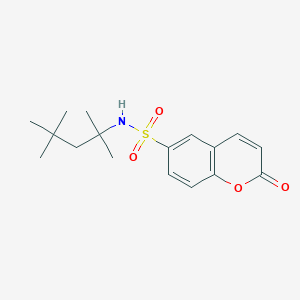
![ethyl 2-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2903447.png)
